molecular formula C3H5NO B1338710 Z-3-Amino-propenal CAS No. 25186-34-9

Z-3-Amino-propenal

Cat. No. B1338710
Key on ui cas rn: 25186-34-9
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UPHRSURJSA-N
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Patent
US04044138

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.3 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[CH2:4][CH:5](OC)[O:6]C.[NH2:12][CH:13]=[CH:14][CH:15]=O.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CCOCC.C([O-])(=O)C.[NH2+]1CCCCC1>[CH3:1][O:2][CH:3]=[CH:4][CH:5]=[O:6].[N:12]1[C:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]=2[CH:15]=[CH:14][CH:13]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=CC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=CC=O
Step Four
Name
Quantity
7.3 g
Type
reactant
Smiles
NC=CC=O
Name
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH2+]1CCCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an oil bath at 120° for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water and 2N HCl (2 × 20 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
COC=CC=O
Name
Type
product
Smiles
N1=CC=CC=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04044138

Procedure details

3-Methoxyacrolein was prepared from 1,1,3,3-tetramethoxypropane (Helv. Chim. Acta 1959, 42, 851) and converted to 3-aminoacrolein according to the method of Brietmaier and Gasenmann (Chem. Ber. 1971, 104, 665-7). 5,6,7,8-Tetrahydroquinoline was prepared from 3-aminoacrolein as described by Brietmaier and Bayer (Tet. Letts 1970, 38, 3291). A mixture of 3-aminoacrolein (7.3 gm, 0.1 m) and cyclohexanone (12 gm., 0.12m) was treated with triethylamine (5 ml.) and piperidinium acetate (0.1 gr) and the mixture heated in an oil bath at 120° for 24 hours. The cooled reaction mixture was dissolved in ether (100 ml.), washed with water and 2N HCl (2 × 20 ml.) and the acid washings combined, made basic with sodium carbonate and extracted with ether. The combined extracts were dried, evaporated and the residue distilled to give the title compound as a pale yellow oil (4.5 gm, 35%) b.p. 100°/15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.3 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[CH2:4][CH:5](OC)[O:6]C.[NH2:12][CH:13]=[CH:14][CH:15]=O.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CCOCC.C([O-])(=O)C.[NH2+]1CCCCC1>[CH3:1][O:2][CH:3]=[CH:4][CH:5]=[O:6].[N:12]1[C:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]=2[CH:15]=[CH:14][CH:13]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(OC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=CC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=CC=O
Step Four
Name
Quantity
7.3 g
Type
reactant
Smiles
NC=CC=O
Name
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH2+]1CCCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated in an oil bath at 120° for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water and 2N HCl (2 × 20 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
COC=CC=O
Name
Type
product
Smiles
N1=CC=CC=2CCCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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